Cas no 2227907-37-9 ((3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid)

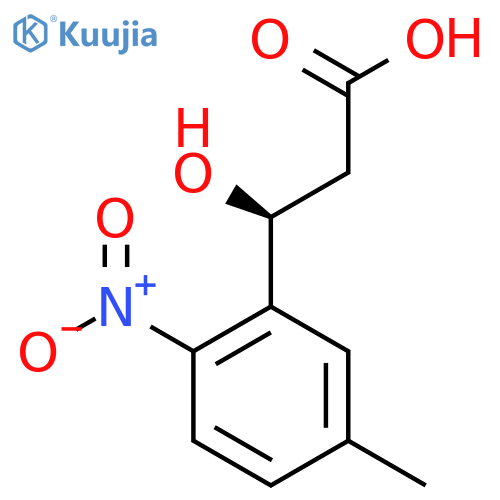

2227907-37-9 structure

商品名:(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid

- 2227907-37-9

- EN300-1837177

-

- インチ: 1S/C10H11NO5/c1-6-2-3-8(11(15)16)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m0/s1

- InChIKey: WHKPYXHSZYNSGY-VIFPVBQESA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1C=C(C)C=CC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 225.06372245g/mol

- どういたいしつりょう: 225.06372245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 103Ų

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837177-0.1g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-2.5g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 2.5g |

$3304.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-5g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 5g |

$4890.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-0.25g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-0.05g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 0.05g |

$1417.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-0.5g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 0.5g |

$1619.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-10g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 10g |

$7250.0 | 2023-09-19 | ||

| Enamine | EN300-1837177-1.0g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 1g |

$1686.0 | 2023-06-01 | ||

| Enamine | EN300-1837177-5.0g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 5g |

$4890.0 | 2023-06-01 | ||

| Enamine | EN300-1837177-10.0g |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid |

2227907-37-9 | 10g |

$7250.0 | 2023-06-01 |

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2227907-37-9 ((3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 61549-49-3(9-Decenenitrile)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量